1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid
Description
1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzothiazole moiety fused to an azetidine ring, with a carboxylic acid group at the 3-position of the azetidine. Its synthesis often involves reductive amination or nucleophilic substitution reactions, as seen in analogs like those reported in and .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDFJKGYQREOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound characterized by its unique structural features, which include an azetidine ring and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Benzothiazole derivatives have been shown to inhibit several key enzymes involved in crucial biochemical pathways:
- Dihydroorotase
- DNA gyrase
- Aldose reductase
- Dihydrofolate reductase
- Enoyl acyl carrier protein reductase
These interactions lead to the inhibition of bacterial growth and survival, showcasing the compound's potential as an antimicrobial agent.
Biological Activity Overview
Research indicates that compounds containing benzothiazole and azetidine structures exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological properties of benzothiazole derivatives similar to this compound:
- Antimicrobial Activity : A study evaluated the antibacterial effects of benzothiazole derivatives against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections.
- Anticancer Properties : Research on related compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and U-937. The compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that these compounds effectively inhibited dihydroorotase and DNA gyrase, implicating their role in disrupting essential cellular processes in bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole-Substituted Analogs
Table 1: Key Benzothiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Fluoro, Sulfonyl) : The 4-fluoro analog (252.26 g/mol) demonstrates enhanced lipophilicity (logP ~2.5) compared to the parent compound, favoring membrane permeability . The methylsulfonyl derivative, however, faced discontinuation due to synthetic challenges and instability .
- Bulkier Substituents : The 5-(4-chlorobenzyl) analog shows high S1P3 antagonism, highlighting the role of extended aromatic systems in receptor binding .
Heterocyclic Analogs Beyond Benzothiazole
Table 2: Non-Benzothiazole Heterocyclic Derivatives
Key Observations :
- Oxadiazole Derivatives : The 1,2,4-oxadiazole core in enhances S1P1 agonism (EC₅₀ = 12 nM) due to improved hydrogen bonding with receptor residues .
- Pyridine Analogs : Bromopyridine derivatives serve as intermediates for kinase inhibitors but show reduced potency compared to benzothiazole-containing compounds .
- Ester Derivatives : The benzothiazole-ester hybrid in exhibits dual binding sites, though ester hydrolysis may limit in vivo stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
